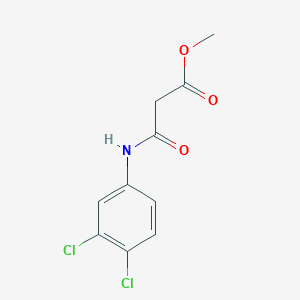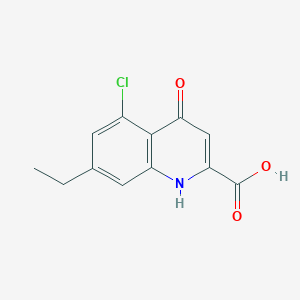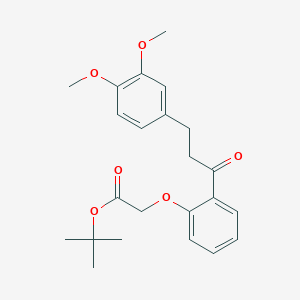![molecular formula C27H44O3 B13861849 3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid CAS No. 107019-92-1](/img/structure/B13861849.png)
3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid is an organic compound characterized by a phenyl group substituted with an octadecoxy chain and a propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid typically involves the esterification of 4-hydroxybenzaldehyde with octadecanol, followed by a Wittig reaction to introduce the propenoic acid group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and Wittig reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
(E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid undergoes various chemical reactions, including:
Oxidation: The double bond in the propenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Epoxides and Diols: Formed from oxidation reactions.
Saturated Derivatives: Resulting from reduction reactions.
Halogenated or Nitrated Compounds: Produced from substitution reactions.
科学研究应用
(E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The compound’s propenoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The octadecoxy chain may enhance the compound’s lipophilicity, facilitating its incorporation into cell membranes and affecting membrane-associated processes.
相似化合物的比较
Similar Compounds
(E)-3-(4-dodecoxyphenyl)prop-2-enoic Acid: Similar structure but with a shorter alkoxy chain.
(E)-3-(4-hexadecoxyphenyl)prop-2-enoic Acid: Similar structure with a hexadecoxy chain.
Uniqueness
(E)-3-(4-octadecoxyphenyl)prop-2-enoic Acid is unique due to its long octadecoxy chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
107019-92-1 |
|---|---|
分子式 |
C27H44O3 |
分子量 |
416.6 g/mol |
IUPAC 名称 |
3-(4-octadecoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-26-21-18-25(19-22-26)20-23-27(28)29/h18-23H,2-17,24H2,1H3,(H,28,29) |
InChI 键 |
ZQZOVFQJZLBPET-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


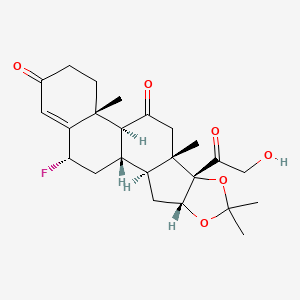
![(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)

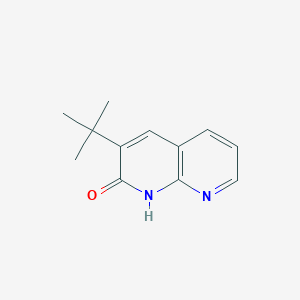
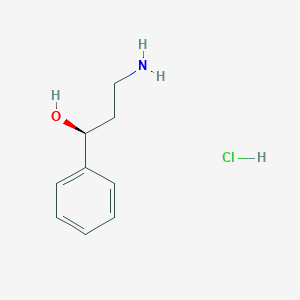
![sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13861806.png)
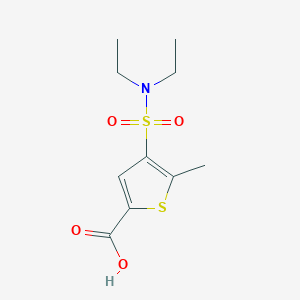
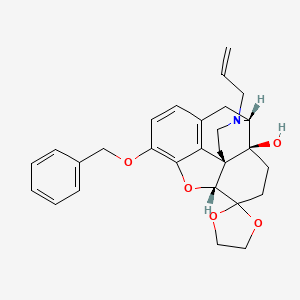
![2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B13861818.png)
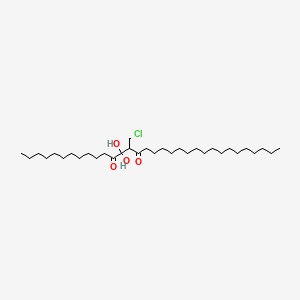
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13861830.png)
